6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone
Overview
Description
6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone is a synthetic organic compound that belongs to the quinolinone class. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a quinolinone core. The trifluoromethoxy group is known for its significant impact on the compound’s chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the quinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, each with distinct functional groups introduced through the reactions mentioned above.
Scientific Research Applications
6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-dimethyl-4-phenyl-3,4-dihydro-2(1H)-quinolinone: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone: Similar structure but lacks the dimethyl groups on the quinolinone core.
Uniqueness
The presence of both the trifluoromethoxy group and the dimethyl groups in 6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2(1H)-quinolinone makes it unique.
Properties
IUPAC Name |
6,7-dimethyl-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c1-10-7-15-14(9-17(23)22-16(15)8-11(10)2)12-3-5-13(6-4-12)24-18(19,20)21/h3-8,14H,9H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFPXBPNRMEFPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC=C(C=C3)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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